Flurochloridone
Overview
Description
Flurochloridone is a selective pre-emergence herbicide widely used to control a range of weeds in various crops, including cereals, potatoes, and umbelliferous crops such as carrots and celery . It was developed in the late 1970s and introduced into production in the mid-1980s . The compound is known for its ability to inhibit carotenoid biosynthesis, which leads to the bleaching of plant leaves .
Mechanism of Action
Target of Action
Flurochloridone primarily targets the synthesis of carotenoids in plants by inhibiting the enzyme phytoene desaturase . This enzyme is crucial for the production of carotenoids, which protect chlorophyll from undergoing photo-oxidation .
Mode of Action
This compound is a selective herbicide that is absorbed by the roots, stems, and coleoptiles of plants . It inhibits the synthesis of carotenoids, leading to the destruction of chlorophyll and ultimately causing the death of the plant .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration to mice, 27 metabolites were identified . The formation of a GSH conjugate (M13) was found to be the predominant metabolic pathway . This pathway is NADPH independent and is accelerated by glutathione S-transferase (GST) .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cells . This is mediated by the unfolded protein response (UPR) signaling pathways . The expression levels of ER stress and UPR related proteins are activated over dose . Meanwhile, the pro-apoptotic proteins (Bim and Bax) are also up-regulated in a dose-dependent manner .
Action Environment
This compound is moderately persistent in the environment . It is readily degraded in soil, mostly forming CO2 and a bound residue . Its solubility in water is 28 mg/L at 20 °C, and it is readily soluble in organic solvents such as acetone, chlorobenzene, and xylene . Its environmental fate and behavior can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Flurochloridone interacts with various biomolecules in the biochemical reactions. In vitro studies have shown that a glutathione (GSH) conjugate is the predominant metabolite of this compound, formed through a nucleophilic SN2 substitution of 3-Cl by GSH . This pathway is NADPH independent and is accelerated by glutathione S-transferase (GST) .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been shown to induce autophagy in TM4 Sertoli cells . It also affects the reproductive system of male rats, but not fertility and early embryonic development .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to induce apoptosis in TM4 cells mediated by UPR signaling pathways . It also triggers the inhibition of AKT and mTOR, which are key regulators of cell growth and survival .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. It has been found to be moderately persistent, with a half-life of 7 days at 60°C and pH 4, and 18 days at 60°C and pH 7 . Its long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study found that a low dose of this compound affected the reproductive system of male rats but did not affect fertility and early embryonic development .
Metabolic Pathways
This compound is involved in various metabolic pathways. It forms a GSH conjugate, which is the predominant metabolite of this compound, through a nucleophilic SN2 substitution of 3-Cl by GSH . This pathway is NADPH independent and is accelerated by GST .
Transport and Distribution
It is known that this compound is moderately persistent and slightly mobile, indicating its potential for transport and distribution .
Preparation Methods
Flurochloridone can be synthesized through several routes. One common method involves the acylation of trifluoromethyl aniline with dichloroacetyl chloride, followed by a reaction with 3-bromopropene . Another method involves the reaction of N-allyl-N-dichloroacetyl-m-trifluoromethylaniline with cuprous chloride and 2,2-bipyridyl in 1,2-dichloroethane at 80°C for three hours . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Flurochloridone undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation and oxidative dechlorination are major phase I pathways.
Photolysis: This compound can be degraded by light, leading to various photolytic products.
Common reagents used in these reactions include oxidizing agents for hydroxylation and nucleophiles like glutathione for substitution reactions. The major products formed from these reactions include hydroxylated derivatives and glutathione conjugates .
Scientific Research Applications
Flurochloridone has several scientific research applications:
Agriculture: It is primarily used as a herbicide to control broad-leaved weeds in crops such as cereals, potatoes, and sunflowers.
Environmental Science: Research has been conducted on its toxicity to aquatic plants and its effects on soil microbial communities
Toxicology: Studies have investigated its potential genotoxicity, cytotoxicity, and endocrine-disrupting effects
Comparison with Similar Compounds
Flurochloridone is often compared with other herbicides such as s-metolachlor, dimethenamid-p, pethoxamid, aclonifen, and pendimethalin . While all these compounds are used to control weeds, this compound is unique in its specific inhibition of carotenoid biosynthesis. This mode of action distinguishes it from other herbicides that target different pathways, such as the inhibition of cell division or the disruption of photosynthesis.
Similar compounds include:
S-metolachlor: A pre-emergence herbicide that inhibits cell division.
Dimethenamid-p: Another pre-emergence herbicide that inhibits cell division.
Pethoxamid: A herbicide that inhibits cell division.
Aclonifen: A herbicide that inhibits photosynthesis.
Pendimethalin: A herbicide that inhibits cell division.
This compound’s unique mechanism of action and its effectiveness in controlling a wide range of weeds make it a valuable tool in agricultural weed management.
Properties
IUPAC Name |
3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2F3NO/c13-5-7-6-18(11(19)10(7)14)9-3-1-2-8(4-9)12(15,16)17/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCSNDVOWYALR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041987 | |
Record name | Flurochloridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61213-25-0 | |
Record name | Flurochloridone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61213-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurochloridone [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061213250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurochloridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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